Technical Support Center: Synthesis of Fmoc-NMe-Val-Val-Dil-Dap-OH

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Compound of Interest		
Compound Name:	Fmoc-NMe-Val-Val-Dil-Dap-OH	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of **Fmoc-NMe-Val-Val-Dil-Dap-OH**, a key intermediate in the preparation of drug-linker conjugates for Antibody-Drug Conjugates (ADCs).[1]

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-NMe-Val-Val-Dil-Dap-OH and why is its synthesis challenging?

A1: **Fmoc-NMe-Val-Val-Dil-Dap-OH** is a protected pentapeptide. Its synthesis is particularly challenging due to the presence of multiple sterically hindered amino acids, including N-methyl-L-valine (NMe-Val) and L-valine (Val). These residues can significantly slow down coupling reactions and increase the likelihood of incomplete reactions. The peptide sequence also contains the unusual amino acids dehydroisoleucine (Dil) and diaminopropionic acid (Dap), which require specific synthetic considerations.

Q2: What are the major side reactions that can lower the yield of this synthesis?

A2: The primary side reactions that can significantly reduce the yield and purity of the final product are:

• Incomplete Coupling: Due to the steric hindrance of NMe-Val and Val residues, standard coupling protocols may not be sufficient to drive the reaction to completion.



- Diketopiperazine (DKP) Formation: This is a major issue, particularly at the dipeptide stage (Val-Dil). The free N-terminus of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2][3][4] Sequences containing Valine are known to be susceptible to DKP formation.[3][5]
- Aggregation: The hydrophobic nature of the peptide sequence can lead to the aggregation of peptide chains on the solid support, hindering reagent access and leading to incomplete deprotection and coupling steps.[6][7]
- Racemization: While Fmoc-based synthesis generally minimizes racemization, the use of aggressive coupling conditions to overcome steric hindrance can increase the risk of epimerization, especially at the C-terminal of the activated amino acid.

Q3: What is "Dil" and are there special considerations for its incorporation?

A3: In this context, "Dil" refers to dehydroisoleucine. The synthesis of peptides containing dehydroamino acids can be challenging.[8][9][10][11] One common method involves the synthesis of a precursor peptide followed by an elimination reaction to form the double bond.[8] Alternatively, a building block approach using a protected dehydroisoleucine derivative can be employed, though this may require specialized coupling conditions due to the unique geometry of the amino acid.

Q4: How should the diaminopropionic acid (Dap) residue be handled during synthesis?

A4: Diaminopropionic acid (Dap) has a primary amine on its side chain that must be protected throughout the synthesis to prevent side reactions.[12] The choice of protecting group is critical and should be orthogonal to the N-terminal Fmoc group and the side-chain protecting groups of other amino acids.[13][14][15][16][17] Commonly used side-chain protecting groups for Dap in Fmoc-SPPS include tert-butyloxycarbonyl (Boc), 4-methyltrityl (Mtt), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). The Boc group is removed during the final acid cleavage, while Mtt and Dde can be removed selectively on the resin to allow for side-chain modification if needed.[16] For this linear peptide synthesis, Fmoc-Dap(Boc)-OH is a suitable choice.[12]

Troubleshooting Guide

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Issue	Possible Cause(s)	Recommended Solution(s)
Low Coupling Efficiency (especially for NMe-Val and Val)	1. Insufficient activation of the incoming amino acid. 2. Steric hindrance preventing the approach of the activated amino acid. 3. Peptide aggregation on the resin.	1. Use a more potent coupling reagent: Switch from standard reagents like HBTU/HOBt to HATU, HCTU, or COMU, which are more effective for sterically hindered couplings. 2. Increase reaction time and temperature: Extend coupling times (e.g., 2-4 hours or even overnight). Microwave-assisted synthesis can also be beneficial. 3. Perform a double coupling: After the first coupling, drain the reaction vessel and add a fresh solution of activated amino acid and coupling reagents. 4. Use "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate at 55°C can help disrupt aggregation.
Presence of Deletion Sequences (Missing Amino Acids)	1. Incomplete Fmoc deprotection. 2. Incomplete coupling.	1. Extend Fmoc deprotection time: For hindered sequences, extend the piperidine treatment time or perform a second treatment. 2. Use a stronger base for deprotection: Consider using DBU in combination with piperidine for difficult deprotections, but be cautious as this can increase the risk of aspartimide formation if Asp is present.[6]

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		3. Cap unreacted amines: After the coupling step, treat the resin with acetic anhydride and a non-nucleophilic base like DIPEA to permanently block any unreacted N-termini, preventing the formation of deletion peptides in subsequent cycles.
Significant Diketopiperazine (DKP) Formation	1. The Val-Dil dipeptide is prone to cyclization and cleavage from the resin.	1. Use a 2-chlorotrityl chloride (2-Cl-Trt) resin: The steric bulk of this resin hinders the backside attack that leads to DKP formation.[6] 2. Couple the first two amino acids as a dipeptide: Synthesize FmocVal-Dil-OH separately and couple it to the resin-bound Dap. This bypasses the vulnerable dipeptide-resin intermediate. 3. Use N-trityl protection for the second amino acid: This can inhibit DKP formation.[6]
Peptide Aggregation	Inter-chain hydrogen bonding of the growing peptide chains, especially with hydrophobic residues.	1. Use a low-loading resin: This increases the distance between peptide chains, reducing aggregation. 2. Incorporate pseudoprolines or Dmb/Hmb-protected amino acids: These can disrupt secondary structure formation. 3. Use solvents known to disrupt aggregation: NMP or DMSO can be more effective than DMF.[6] 4. Microwave synthesis: The rapid heating





can help to break up aggregates.

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance presented by the NMe-Val and Val residues. The following table summarizes the relative efficiency of common coupling reagents for difficult couplings.



Coupling Reagent	Activating Agent	Relative Efficiency for Hindered Couplings	Notes
HATU	O-(7-Azabenzotriazol- 1-yl)-N,N,N',N'- tetramethyluronium hexafluorophosphate	Very High	Generally considered one of the most effective reagents for hindered couplings and for suppressing racemization.
HCTU	O-(6- Chlorobenzotriazol-1- yl)-N,N,N',N'- tetramethyluronium hexafluorophosphate	High	More reactive and soluble than HBTU. A good alternative to HATU.
СОМИ	(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy) dimethylamino-morpholino-carbenium hexafluorophosphate	High	Oxyma-based reagent, considered a safer alternative to benzotriazole-based reagents. Very effective, especially in microwave-assisted synthesis.
РуВОР	(Benzotriazol-1- yloxy)tripyrrolidinopho sphonium hexafluorophosphate	Moderate to High	A phosphonium salt- based reagent, generally effective for many difficult couplings.
HBTU	O-(Benzotriazol-1-yl)- N,N,N',N'- tetramethyluronium hexafluorophosphate	Moderate	A standard and widely used coupling reagent, but may be less effective for highly hindered couplings.



Experimental Protocols Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-NMe-Val-Val-Dil-Dap-OH

This protocol is designed for a 0.1 mmol scale synthesis on a 2-chlorotrityl chloride resin.

Materials:

- 2-Chlorotrityl chloride resin (loading ~1.0 mmol/g)
- Fmoc-Dap(Boc)-OH
- Fmoc-Dil-OH (or precursor for on-resin formation)
- Fmoc-Val-OH
- Fmoc-NMe-Val-OH
- Coupling Reagent: HATU
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc Deprotection Solution: 20% piperidine in DMF
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O



SPPS reaction vessel

Procedure:

- Resin Swelling: Swell the 2-chlorotrityl chloride resin (100 mg, 0.1 mmol) in DCM in the reaction vessel for 30 minutes.
- Attachment of the First Amino Acid (Fmoc-Dap(Boc)-OH):
 - Dissolve Fmoc-Dap(Boc)-OH (2 eq, 0.2 mmol) in DCM.
 - Add DIPEA (4 eq, 0.4 mmol) to the amino acid solution.
 - Add the solution to the swollen resin and shake for 1-2 hours.
 - To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.
 - Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and shake for 3 minutes.
 - Drain and add fresh 20% piperidine in DMF and shake for an additional 10 minutes.
 - Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).
- Coupling of Subsequent Amino Acids (Fmoc-Dil-OH, Fmoc-Val-OH, Fmoc-NMe-Val-OH):
 - For each coupling cycle, pre-activate the amino acid:
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF.
 - Add DIPEA (6 eq, 0.6 mmol) and allow the mixture to activate for 1-2 minutes.
 - Add the activated amino acid solution to the resin.



- Shake for 2 hours for Fmoc-Dil-OH and Fmoc-Val-OH. For the sterically hindered Fmoc-NMe-Val-OH, extend the coupling time to 4 hours or perform a double coupling.
- After coupling, wash the resin with DMF (5x).
- Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads),
 repeat the coupling step.
- Final Fmoc Deprotection: After the final coupling of Fmoc-NMe-Val-OH, perform the Fmoc deprotection as described in step 3.
- Cleavage from Resin and Deprotection of Side Chains:
 - Wash the peptide-resin with DMF (3x), DCM (3x), and dry under vacuum for at least 1 hour.
 - Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
 - Dry the crude peptide under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Formation of Dehydroisoleucine (Dil)

If a protected Fmoc-Dil-OH building block is not available, it can be formed on the resin from a suitable precursor, such as a β -hydroxyisoleucine or a β -seleno-isoleucine derivative, followed by an elimination reaction. This adds complexity to the synthesis and should be carefully planned based on available starting materials and expertise.



Visualizations Experimental Workflow

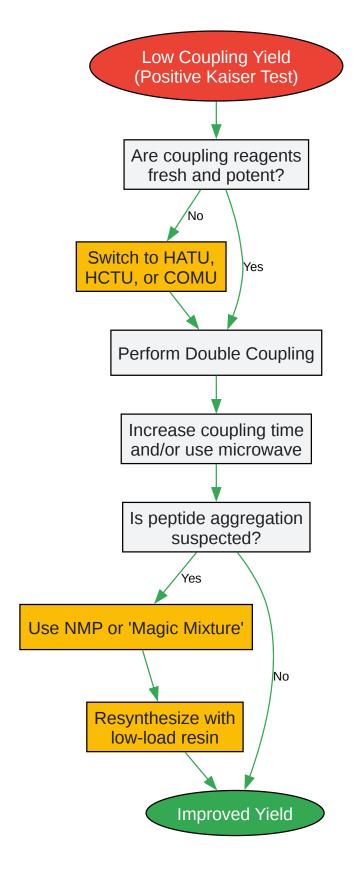


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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-NMe-Val-Val-Dil-Dap-OH.

Troubleshooting Logic for Low Coupling Yield



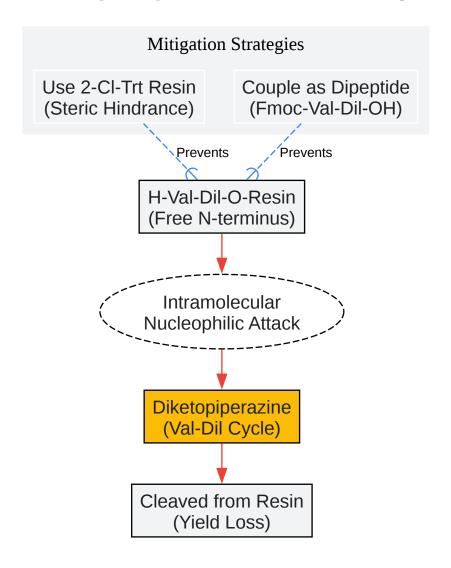


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Caption: Decision tree for troubleshooting low coupling yield in sterically hindered peptide synthesis.

Diketopiperazine (DKP) Formation and Mitigation



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Caption: Mechanism of diketopiperazine (DKP) formation and key mitigation strategies.

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